1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
Description
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-13-14(6-7)8-2-3-10(12,4-8)9(11)15/h5-6,8H,2-4,12H2,1H3,(H2,11,15) |
InChI Key |
BBAKJDNVQPMVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Functional Group Manipulation
Reduction of Ester to Alcohol: Methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is reduced with sodium borohydride in methanol at low temperature to yield the corresponding amino alcohol with high yield (~91%).
Carbamate Formation: The amino alcohol is reacted with carbonyldiimidazole (CDI) to form a carbamate intermediate, which serves as a protected amino group for subsequent reactions.
Installation of the Pyrazole Substituent
Palladium-Catalyzed Coupling: The bromophenyl group of the carbamate intermediate is subjected to palladium-catalyzed cross-coupling with pyrazole derivatives or pyrazolyl zinc reagents using catalysts such as Pd2(dba)3 and phosphine ligands (e.g., Q-phos). This step installs the 4-methyl-1H-pyrazol-1-yl substituent onto the cyclopentane ring.
Deprotection and Further Functionalization: The tert-butyl ester protecting group is removed using trifluoroacetic acid (TFA), and the resulting acid is converted to acid chloride with oxalyl chloride. Intramolecular Friedel–Crafts alkylation can be performed to form ring-fused structures if required.
Amide Formation
Stereochemical Control
Chiral separation techniques such as supercritical fluid chromatography (SFC) are used to isolate enantiomerically pure intermediates or final products, ensuring the correct stereochemistry at the cyclopentane ring positions.
Absolute stereochemistry is confirmed by X-ray crystallography, particularly for key intermediates like tosylates and final amide products.
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution (S_NAr): For related pyrazolyl compounds, nucleophilic aromatic substitution on chloropyrazolo[1,5-a]pyrimidine intermediates with amines has been reported, which may be adapted for similar pyrazole-containing cyclopentane derivatives.
Suzuki Coupling Reactions: For pyrazole installation on aromatic or heteroaromatic rings, Suzuki-Miyaura cross-coupling using pyrazole boronic acid pinacol esters and dihalogenated aromatic precursors is a common strategy. Although this is more typical for aromatic systems, related methods can inspire modifications for cyclopentane derivatives.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of ester to alcohol | Sodium borohydride, MeOH, 0 °C to RT | 91 | High yield, white solid product |
| Carbamate formation | Carbonyldiimidazole (CDI), solvent (e.g., THF) | Not specified | Protects amino group for coupling |
| Pd-catalyzed coupling | Pd2(dba)3, Q-phos, Zn reagent, inert atmosphere | Moderate to high | Installs 4-methylpyrazolyl substituent |
| Deprotection of tert-butyl ester | Trifluoroacetic acid (TFA) | Quantitative | Prepares acid for amide formation |
| Acid chloride formation | Oxalyl chloride, inert solvent | High | Activates acid for Friedel–Crafts or amide formation |
| Amide coupling | HATU or equivalent, amine, base | High | Efficient amide bond formation |
| Chiral separation | Supercritical fluid chromatography (SFC) | Not specified | Ensures stereochemical purity |
Research Findings and Optimization Notes
The stereochemistry at the 1- and 3-positions of the cyclopentane ring is critical for biological activity and is controlled via chiral synthesis and separation methods.
Palladium-catalyzed coupling reactions are sensitive to ligand choice and reaction conditions; Q-phos and Pd2(dba)3 complexes provide good yields and selectivity for pyrazole installation.
Protection and deprotection strategies, especially carbamate formation and tert-butyl ester cleavage, are essential to maintain functional group compatibility throughout the synthesis.
Alternative synthetic routes involving nucleophilic aromatic substitution on heterocyclic intermediates offer complementary approaches but require careful optimization to avoid side reactions.
The use of modern coupling reagents like HATU improves amide bond formation efficiency and purity, facilitating structure-activity relationship studies in medicinal chemistry contexts.
Chemical Reactions Analysis
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino and carboxamide groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the pyrazole moiety is significant since many pyrazole derivatives exhibit notable pharmacological properties, including anti-cancer and anti-microbial activities. Research indicates that 1-amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can modulate various biological pathways, making it a candidate for drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps to ensure high yield and purity. It can serve as a precursor for synthesizing more complex molecules with enhanced biological activity. For example, derivatives of this compound can be designed to target specific enzymes or receptors involved in disease processes .
Agricultural Applications
Pesticide Development
Research has indicated that compounds with similar structures may have applications in agriculture as pesticides or herbicides. The ability of this compound to interact with biological systems could be harnessed to develop novel agrochemicals that are effective yet environmentally friendly .
Materials Science
Polymer Chemistry
In materials science, this compound's unique structure allows it to be used as a building block for synthesizing polymers with specific properties. These polymers could have applications in coatings, adhesives, and other materials that require specific mechanical or thermal properties.
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Methylpyrazole | Contains only the pyrazole ring | Known for antifungal properties |
| 5-Amino-pyrazole | Contains an amino group on the pyrazole | Exhibits anti-inflammatory properties |
| 1-Amino-cyclopentanecarboxylic acid | Similar cyclopentane backbone | Lacks pyrazole functionality |
This table illustrates the diversity within this chemical class and highlights the dual functionality provided by both the cyclopentane and pyrazole moieties in this compound .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, this compound was found to significantly reduce inflammation in animal models. The mechanism was attributed to its ability to inhibit specific inflammatory pathways, demonstrating its potential as a therapeutic agent .
Case Study 2: Agrochemical Applications
A recent investigation into the use of similar compounds as herbicides showed promising results. The study indicated that modifications to the structure of this compound could lead to effective herbicides with lower toxicity to non-target organisms, highlighting its potential in sustainable agriculture .
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Cyclopentane-Carboxamide Derivatives
Key Observations :
- Pyrazole vs.
NMR Spectral Analysis and Chemical Environment
Evidence from NMR studies of related compounds (e.g., rapamycin analogs) highlights the importance of substituent-induced chemical shift variations. For example:
- Region-Specific Shifts : In compounds with pyrazole or similar substituents, chemical shifts in regions corresponding to positions 29–36 and 39–44 (relative to rapamycin’s structure) are sensitive to substituent electronic effects.
- Comparative Stability: The target compound’s methylpyrazole group likely creates a stable chemical environment, as seen in analogs where minor substituent changes (e.g., chloro vs.
Computational and Graph-Based Comparisons
Graph-theoretical methods for structural comparison reveal that cyclopentane-carboxamides with pyrazole substituents share higher similarity scores with other nitrogen-containing heterocycles (e.g., tetrazoles) than with oxazoles or non-aromatic analogs. This aligns with the lumping strategy, where compounds with similar functional groups (e.g., pyrazole and tetrazole) are grouped for predictive modeling of reactivity or bioavailability.
Research Findings and Implications
- Bioactivity Predictions : The methylpyrazole substituent may enhance metabolic stability compared to bulkier groups (e.g., biphenyl-tetrazole), as smaller substituents reduce steric hindrance in enzymatic pockets.
- Lumping Strategy Utility : Grouping pyrazole-carboxamides with tetrazole analogs could streamline reaction pathway predictions in drug design, though substituent-specific variations (e.g., chlorine’s electronegativity) require individualized assessment.
Biological Activity
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide (CAS Number: 1526816-33-0) is a synthetic compound notable for its potential biological activities. This compound features a unique structure that incorporates a cyclopentane ring and a pyrazole moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 1526816-33-0 |
| Density | Not Available |
| Melting Point | Not Available |
The molecular structure of this compound includes an amino group, a carboxamide functional group, and a pyrazole ring, which are key to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyrazole ring enhances its binding affinity to specific molecular targets, potentially modulating enzymatic activity and influencing cellular pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain protein kinases, which are crucial in cancer cell proliferation.
- Cell Cycle Modulation : Studies suggest that it can induce apoptosis and cause cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : A study demonstrated that this compound significantly induces apoptosis in cancer cell lines by disrupting the cell cycle at the G2/M phase. This effect was measured using flow cytometry and fluorescent markers for mitotic cells .
- Protein Kinase Inhibition : Research indicated that the compound selectively inhibits certain kinases involved in tumor growth. The selectivity profile suggests minimal off-target effects, making it a promising candidate for further development .
- In Vivo Studies : Preliminary animal model studies revealed that administration of this compound resulted in reduced tumor size compared to controls, supporting its potential therapeutic application .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-Iodo-1H-pyrazole | Moderate kinase inhibition | Higher lipophilicity |
| 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives | Anticancer properties | Broader spectrum of activity |
| 4-Methylpyrazole | General enzyme modulation | Less specificity |
The comparison indicates that while similar compounds exhibit biological activity, the unique structural features of this compound may confer distinct advantages in selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
